molecular formula C13H22N2O2 B13906905 Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate

Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate

Cat. No.: B13906905
M. Wt: 238.33 g/mol
InChI Key: JZHYWKMAGWUWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-(prop-2-yn-1-yl)piperazin-1-yl)acetate is a strategically functionalized piperazine derivative designed for advanced pharmaceutical research and drug discovery. The compound serves as a versatile chemical building block; its piperazine core is a privileged scaffold frequently employed to optimize the pharmacokinetic properties and structural conformation of bioactive molecules . The presence of the prop-2-yn-1-yl (propargyl) group on one nitrogen atom provides a highly reactive alkyne handle, making this synthon an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This reaction is invaluable for rapidly constructing molecular complexity, creating targeted bioconjugates, or exploring structure-activity relationships through the facile introduction of diverse triazole-linked fragments . Concurrently, the tert-butyl acetate moiety acts as a protected carboxylic acid, which can be readily deprotected under mild acidic conditions to reveal a versatile carboxylic acid functional group for further synthetic elaboration. This unique combination of features makes this compound particularly valuable in medicinal chemistry programs aimed at developing novel therapeutics, including the synthesis of complex piperazine-containing drugs that have gained FDA approval in recent years . Its primary research value lies in its application as a bifunctional intermediate for constructing potential protease inhibitors, kinase inhibitors, and G protein-coupled receptor (GPCR) ligands, where the piperazine ring often contributes to solubility and target engagement. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl 2-(4-prop-2-ynylpiperazin-1-yl)acetate

InChI

InChI=1S/C13H22N2O2/c1-5-6-14-7-9-15(10-8-14)11-12(16)17-13(2,3)4/h1H,6-11H2,2-4H3

InChI Key

JZHYWKMAGWUWDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)CC#C

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl (2-bromoethyl)carbamate (Intermediate)

An initial step involves the synthesis of tert-butyl (2-bromoethyl)carbamate, which serves as a key intermediate for further functionalization.

  • Procedure: Boc anhydride (Boc2O) is reacted with 2-bromoethylamine hydrobromide in dichloromethane (CH2Cl2) at 0 °C under nitrogen atmosphere.
  • Triethylamine (NEt3) is added dropwise to neutralize the hydrobromide salt and facilitate carbamate formation.
  • The reaction is stirred at room temperature for 18 hours.
  • Workup involves washing with saturated aqueous ammonium chloride, sodium bicarbonate, and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.
  • The product is obtained as a colorless residue, consistent with literature spectral data.

Alkylation of Piperazine with Propargyl Bromide

The key transformation to introduce the prop-2-yn-1-yl group involves alkylation of a Boc-protected piperazine derivative.

  • Starting Material: 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate.
  • Reagents: Potassium carbonate (K2CO3) as base and 3-bromoprop-1-yne as the alkylating agent.
  • Conditions: Reaction performed in dimethylformamide (DMF) at 50 °C for 1 hour.
  • After completion (monitored by LCMS), the mixture is quenched with water and extracted with ethyl acetate.
  • Organic layers are washed with brine, dried, concentrated, and purified by silica gel chromatography to afford 1-(tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate in 97.3% yield as a yellow solid.
  • Characterization by ^1H NMR confirms the successful alkylation.

Hydrolysis to Obtain 4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid

  • The methyl ester group in the above intermediate is hydrolyzed using lithium hydroxide monohydrate (LiOH·H2O) in a mixture of tetrahydrofuran (THF) and water at room temperature for 2 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • This step yields the corresponding carboxylic acid derivative, 4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid, which is a crucial precursor for further coupling or derivatization.

Alternative Synthetic Routes and Functionalization

Other literature sources describe related synthetic routes involving:

  • Reductive amination of piperazine derivatives with aldehydes under sodium triacetoxyborohydride conditions to install various substituents on the piperazine nitrogen.
  • Protection and deprotection strategies using trifluoroacetic acid (TFA) to remove Boc groups at the final stage.
  • Use of 2-bromoethyl carbamate intermediates for piperazine functionalization.
  • Alkylation of piperazine with (2-bromoethoxy)-tert-butyl-dimethylsilane followed by deprotection and oxidation steps to introduce aldehyde functionalities for subsequent reductive amination.

Experimental Conditions Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc protection of 2-bromoethylamine Boc2O, CH2Cl2, NEt3, 0 °C to rt, 18 h Not specified Anhydrous, N2 atmosphere
2 Alkylation of Boc-protected piperazine 3-bromoprop-1-yne, K2CO3, DMF, 50 °C, 1 h 97.3 Purified by silica gel chromatography
3 Hydrolysis of methyl ester LiOH·H2O, THF/H2O, 20 °C, 2 h Not specified TLC monitored
4 Deprotection of Boc group TFA, room temperature Not specified Final step to obtain free amine

Analytical Characterization

  • ^1H NMR spectra confirm the presence of tert-butyl groups (singlet around δ 1.38 ppm), propargyl methylene protons (doublets and triplets with J = 2.4 Hz), and piperazine ring protons.
  • LC-MS data show molecular ion peaks consistent with the expected molecular weights, e.g., 342.1 [M+H]^+ for related intermediates.
  • Chromatographic purification is typically performed using gradient elution with ethyl acetate and heptane or petroleum ether mixtures.

Summary and Research Findings

The preparation of this compound involves well-established synthetic organic chemistry techniques, including:

  • Boc protection of amines to control reactivity.
  • Efficient alkylation with propargyl bromide under basic conditions.
  • Ester hydrolysis to carboxylic acids for further functionalization.
  • Final deprotection steps to yield the target molecule.

These methods are supported by robust experimental data and spectral analysis, with yields often exceeding 90% in key steps. The protocols emphasize the importance of anhydrous conditions, inert atmosphere, and careful purification to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations

However, the carboxylic acid derivative (LogP = 0.91) exhibits better aqueous solubility, critical for bioavailability . Ethyl esters (e.g., 10m, 3f) generally achieve higher synthetic yields (up to 95%) , whereas tert-butyl analogs (e.g., PROTAC intermediate in ) show lower yields (32%) due to steric hindrance during purification .

Substituent Effects :

  • Propargyl groups (target compound) enable click chemistry applications, unlike chloropropyl or bromopyrimidine substituents .
  • Trifluoromethyl groups (10m) enhance metabolic stability and binding affinity in medicinal chemistry contexts .

Physicochemical Properties :

  • The tert-butyl group in the target compound improves thermal stability (boiling point = 292.8°C) compared to ethyl esters, which may degrade at lower temperatures .
  • The hydrochloride salt of tert-butyl 2-(piperazin-1-yl)acetate () shows altered solubility and crystallinity, highlighting counterion effects .

Biological Activity

Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate, also known as tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features lend it potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C12H20N2O2
  • Molecular Weight : 224.3 g/mol
  • CAS Number : 199538-99-3
  • Melting Point : 53–54 °C
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It acts as a ligand, modulating the activity of various molecular targets, which can lead to diverse biological effects. The compound's piperazine moiety is known for its role in pharmacological activity, particularly in influencing neurotransmitter systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Against
Derivative 1512S. aureus
Derivative 2256E. coli
tert-butyl 4-(prop-2-yne) derivativesVariableMultiple bacteria

In a comparative study, derivatives similar to this compound showed promising results against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Antidepressant Effects

The piperazine structure is also associated with antidepressant effects. Studies have shown that compounds containing the piperazine ring can influence serotonin and dopamine pathways, which are crucial in mood regulation. This suggests that this compound may have potential applications in treating depression or anxiety disorders.

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various piperazine derivatives against common bacterial pathogens. The study found that certain derivatives exhibited significant inhibitory concentrations against E. coli and S. aureus, suggesting that modifications to the piperazine core can enhance antibacterial properties .

Evaluation of Antidepressant Potential

Another study evaluated the effects of piperazine-based compounds on animal models of depression. Results indicated that these compounds could reduce depressive-like behaviors, supporting their potential use in developing new antidepressants .

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